

Application Notes and Protocols for Cell Viability Assay Using PF-2771

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Compound of Interest

Compound Name: PF-2771

Cat. No.: B2525819

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Introduction

PF-2771 is a potent and selective inhibitor of the centromere protein E (CENP-E) motor activity, a crucial component of the mitotic spindle checkpoint.[1][2][3] By inhibiting CENP-E, **PF-2771** induces defects in chromosome congression during mitosis, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][4] This mechanism of action makes **PF-2771** a valuable tool for cancer research and a potential therapeutic agent, particularly in cancers with high rates of chromosomal instability, such as triple-negative breast cancer.[4][5] These application notes provide a comprehensive guide to utilizing **PF-2771** in cell viability assays to assess its cytotoxic effects on various cell lines.

Data Presentation

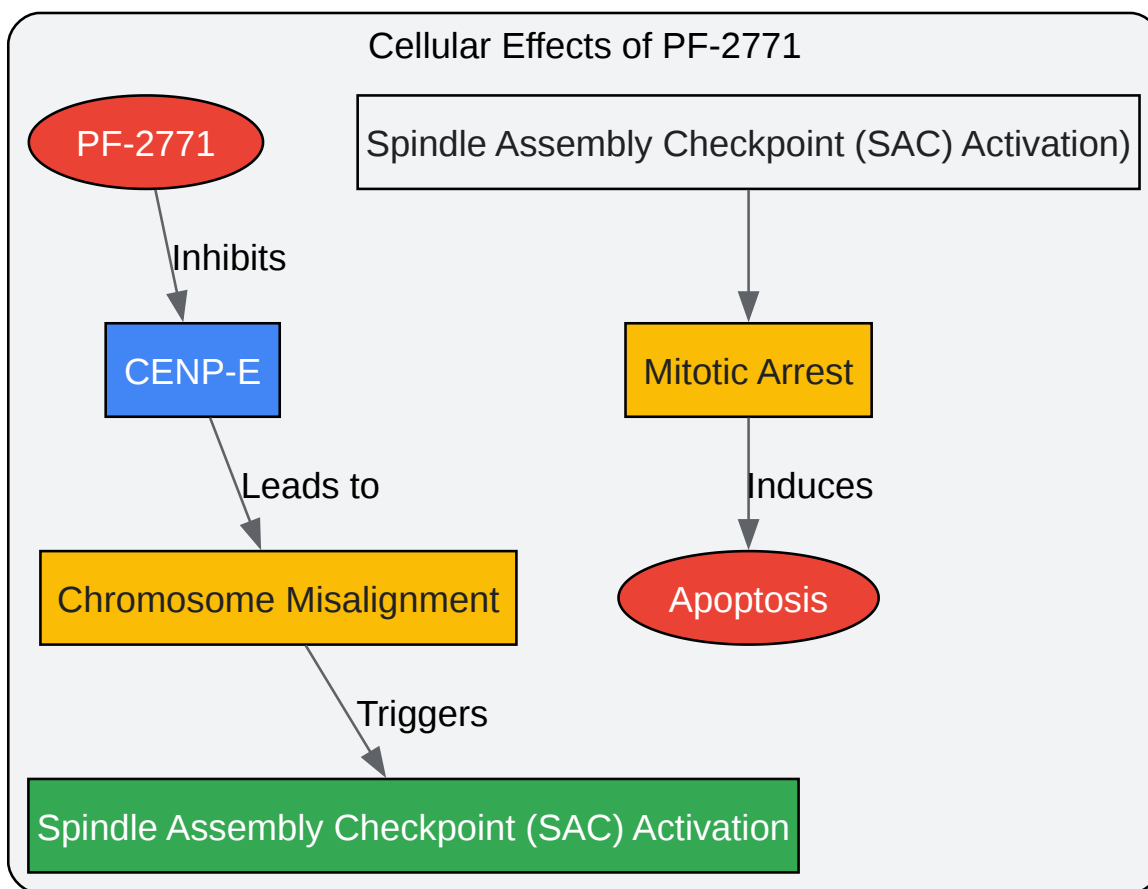
The following table summarizes the reported potency of **PF-2771** in both biochemical and cell-based assays. This data is essential for designing experiments with appropriate concentration ranges.

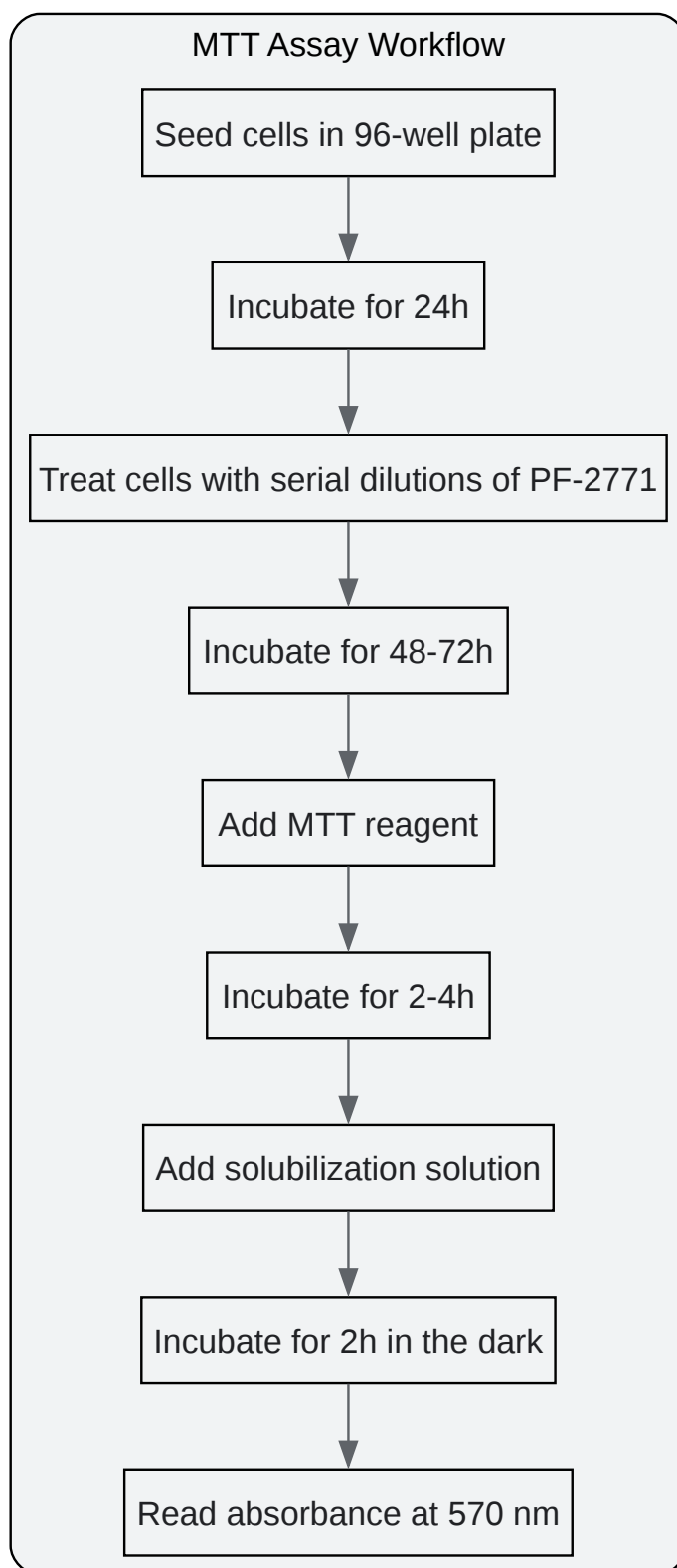
Parameter	Value	Cell Line/System	Reference
IC50	16.1 nM	CENP-E motor activity (biochemical assay)	[1][3]
EC50	< 0.1 μ M	Basal-like breast cancer cells	[1]
EC50	> 5 μ M	Normal and premalignant cell lines	[1]

Note: IC50 refers to the concentration of an inhibitor required to inhibit a given biological process or component by 50% in vitro.[6] EC50 is the concentration of a drug that gives half-maximal response.

Signaling Pathway of PF-2771 Action

PF-2771's primary target is CENP-E, a kinesin-like motor protein. Inhibition of CENP-E's ATPase motor function disrupts its role in attaching spindle microtubules to kinetochores of chromosomes during mitosis. This leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation. The sustained activation of the SAC due to unresolved chromosome attachment errors ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.





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